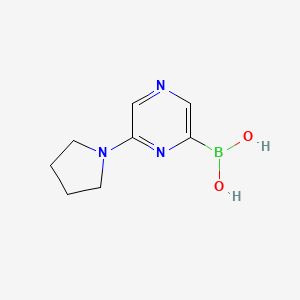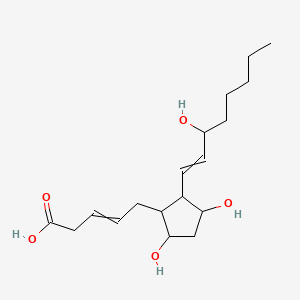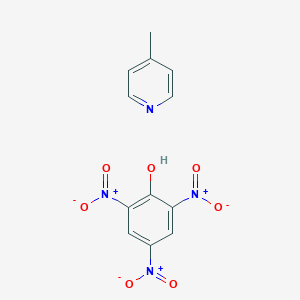
4-Methylpyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyridine;2,4,6-trinitrophenol is a compound formed by the combination of 4-methylpyridine and 2,4,6-trinitrophenolIt is a colorless liquid with a pungent odor and is used as a building block for the synthesis of other heterocyclic compounds It is a yellow crystalline solid that is highly explosive and has been used in various applications, including as a dye and in medicine .
Preparation Methods
The preparation of 4-methylpyridine involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also produces some 2-methylpyridine as a byproduct . On the other hand, 2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of sulfuric acid and nitric acid . The combination of 4-methylpyridine and 2,4,6-trinitrophenol can be achieved through various synthetic routes, including the use of metal-organic frameworks (MOFs) and electrochemical methods .
Chemical Reactions Analysis
4-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 4-pyridinecarboxylic acid and reduced to form 4-methylpiperidine . Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas for reduction. 2,4,6-Trinitrophenol, being a highly nitrated compound, undergoes reduction reactions to form picramic acid and other derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylpyridine;2,4,6-trinitrophenol has various scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in various organic reactions . In biology, it is used in the study of oxidative processes and as a metabolic stimulant . In medicine, 2,4,6-trinitrophenol has been used as an antiseptic and in burn treatments . In industry, it is used in the detection of nitroaromatic compounds and as a component in explosives .
Mechanism of Action
The mechanism of action of 4-methylpyridine;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. 4-Methylpyridine acts as a building block for the synthesis of other compounds, while 2,4,6-trinitrophenol acts as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in cells . This disruption leads to increased metabolic activity and energy expenditure.
Comparison with Similar Compounds
4-Methylpyridine;2,4,6-trinitrophenol can be compared with other similar compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene. 2,4-Dinitrophenol is also an uncoupler of oxidative phosphorylation and has similar applications in biochemical studies . . The uniqueness of this compound lies in its combination of a pyridine derivative with a highly nitrated phenol, providing a unique set of properties and applications.
Properties
CAS No. |
20705-75-3 |
|---|---|
Molecular Formula |
C12H10N4O7 |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
4-methylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-2-4-7-5-3-6/h1-2,10H;2-5H,1H3 |
InChI Key |
WMGAKIYUNSLHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


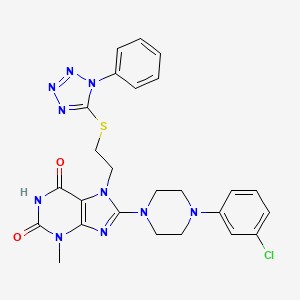
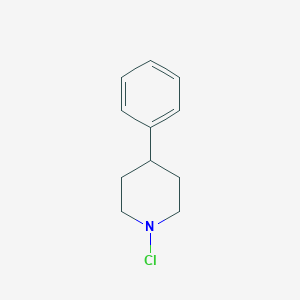
![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
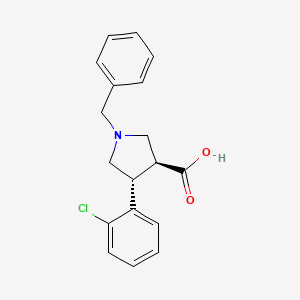
![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)

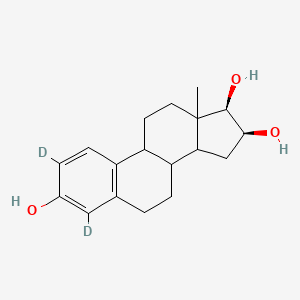
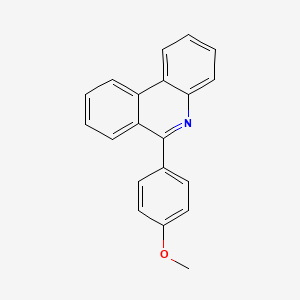
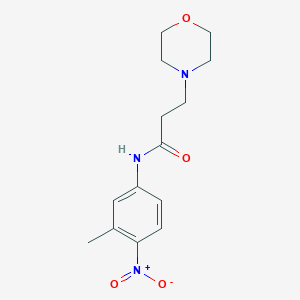
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
